molecular formula C7H15ClN2 B8544339 2-t-Butylazo-2-chloropropane CAS No. 55296-56-5

2-t-Butylazo-2-chloropropane

Cat. No. B8544339
CAS RN: 55296-56-5
M. Wt: 162.66 g/mol
InChI Key: PXTKGLSONHTODL-UHFFFAOYSA-N
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Description

2-t-Butylazo-2-chloropropane is a useful research compound. Its molecular formula is C7H15ClN2 and its molecular weight is 162.66 g/mol. The purity is usually 95%.
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properties

CAS RN

55296-56-5

Product Name

2-t-Butylazo-2-chloropropane

Molecular Formula

C7H15ClN2

Molecular Weight

162.66 g/mol

IUPAC Name

tert-butyl(2-chloropropan-2-yl)diazene

InChI

InChI=1S/C7H15ClN2/c1-6(2,3)9-10-7(4,5)8/h1-5H3

InChI Key

PXTKGLSONHTODL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N=NC(C)(C)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a stirred solution of 64 grams (0.5 moles) of acetone t-butylhydrazone and 51 grams (0.504 moles) of triethylamine in 400 ml of pentane in a 1 liter 4 neck flask equipped with a mechanical stirrer, thermometer and gas inlet tube, was added 35.5 grams (0.5 moles) of chlorine gas, holding the temperature at -5° to 0° C. After the chlorine addition was complete, the reaction mixture was stirred an additional 15 minutes and the insoluble triethylamine hydrochloride filtered off. The filter cake was washed with an additional 150 ml pentane and the filtrate used in the subsequent reaction.
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64 g
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reactant
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51 g
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reactant
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[Compound]
Name
4
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1 L
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reactant
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400 mL
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solvent
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35.5 g
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reactant
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Synthesis routes and methods II

Procedure details

Following this procedure, the following α-chloroazos were likewise prepared ("t-BH" is t-butylhydrazone and "t-CH" is t-cumylhydrazone): 2-t-butylazo-2-chlorooctane (in 45.8% crude yield from 2-octanone t-BH), n-butyl 4-t-butylazo-4-chlorovalerate (in 61% crude yield from n-butyl levulinate t-BH), 2-t-cumylazo-2-chloropropane (in 49% crude yield from acetone t-CH prepared by refluxing acetone and an aqueous solution of t-cumylhydrazine, the hydrazine being prepared according to the method of C. G. Overberger et al., J. Am. Chem. Soc. 80, 6562 (1958)), 2-t-cumylazo-2-chloro-4-methylpentane (in 50% crude yield from methyl isobutyl ketone t-CH prepared from methyl isobutyl ketone and t-cumylhydrazine), and ethyl 3-t-butylazo-3-chlorobutirate (in 33.6% crude yield from ethyl acetoacetate t-BH prepared from t-butylhydrazine and ethyl acetoacetate).
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0 (± 1) mol
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[Compound]
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t-butylhydrazone
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0 (± 1) mol
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reactant
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t-cumylhydrazone
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[Compound]
Name
2-t-cumylazo-2-chloropropane
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0 (± 1) mol
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Reaction Step Three
[Compound]
Name
t-cumylhydrazine
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0 (± 1) mol
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reactant
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0 (± 1) mol
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reactant
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[Compound]
Name
2-t-cumylazo-2-chloro-4-methylpentane
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